molecular formula C17H17N3O2S B5819502 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B5819502
M. Wt: 327.4 g/mol
InChI Key: RLRFXJDCQJXZQP-UHFFFAOYSA-N
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Description

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a chemical compound of significant interest in medicinal and organic chemistry research. As a dihydrotriazine derivative bearing a thione group and methoxyphenyl substituents, it serves as a valuable scaffold for the synthesis of more complex molecules. Compounds within the triazine-thione family are frequently investigated for their diverse biological activities, which can include antimicrobial and antitumor properties, making them crucial for pharmaceutical development and biochemical probing . The molecular structure, characterized by the triazine-thione core, allows it to participate in various chemical interactions and rearrangements, such as the Dimroth Rearrangement, which is a key area of study in synthetic methodology . Furthermore, the thiocarbonyl group makes this compound a potential ligand in coordination chemistry, useful for creating metal complexes with various applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)16-18-11-20(17(23)19-16)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFXJDCQJXZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the triazine-thione core. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. Studies focus on its efficacy and safety in treating different diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: The three-component reaction strategy is adaptable to diverse substituents, including bicycloaryl and heteroaryl systems (yields: 65–81%) . However, aliphatic aldehydes (e.g., isobutyraldehyde) yield lower outputs (31%), highlighting limitations for non-aromatic substrates .
  • Mechanistic Insights : Intermediate formation of 1,1'-(phenylmethylene)bis(thiourea) suggests a stepwise mechanism for triazinethione assembly, applicable to the target compound’s synthesis .

Biological Activity

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OSC_{14}H_{14}N_4OS. The structure features a triazine core substituted with methoxyphenyl groups and a thione functional group. This configuration is crucial for its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study examining related triazine compounds demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cell lines. These compounds exhibited IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy group has been linked to enhanced activity against bacterial strains.

  • Research Findings : Compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Triazine derivatives have been investigated for their anti-inflammatory properties.

  • Study Insights : In vivo studies indicated that these compounds could reduce inflammatory markers in animal models of arthritis. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines .

The biological activities of this compound may be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The thione group may interact with thiol-containing enzymes.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA.
  • Reactive Oxygen Species (ROS) Modulation : Some triazines can modulate oxidative stress within cells.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Mechanism of Action
AnticancerTriazine derivatives5 - 15Cytotoxicity via apoptosis
AntimicrobialMethoxy-substituted triazines10 - 20Membrane disruption
Anti-inflammatoryThiazole derivatives15 - 30Cytokine inhibition

Q & A

Q. What are the optimized synthetic routes for preparing 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione?

The compound can be synthesized via a multicomponent reaction involving 4-methoxybenzaldehyde, thiourea, and trialkyl orthoformates. Key steps include:

  • Reagent selection : Use 4-methoxybenzaldehyde (2.0 mmol), thiourea (2.5 mmol), and trimethyl orthoformate (1.0 mmol) in DMF at 80°C for 5 hours under catalyst-free conditions.
  • Purification : Isolate the product via crystallization or column chromatography (silica gel, ethyl acetate/hexane).
  • Yield optimization : Adjust reaction time and temperature (e.g., 80°C yields 87% in scaled-up reactions) . Note: Substituent effects (e.g., electron-donating methoxy groups) may require extended reaction times compared to non-substituted analogs.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

  • X-ray crystallography : Resolve the dihydrotriazine ring conformation and thione moiety geometry (e.g., bond angles and torsion angles) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and NH/CH₂ signals (δ 3.5–4.5 ppm).
  • FT-IR : Confirm the thione (C=S) stretch at ~1200–1250 cm⁻¹ and methoxy (C-O) stretch at ~2850 cm⁻¹ .
    • Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ for C₂₀H₁₈N₃O₂S: m/z 364.1).

Q. What preliminary biological screening methods are recommended for this compound?

Initial bioactivity assays should focus on:

  • Antimicrobial activity :
  • Microplate dilution assay : Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with MIC values determined via serial dilution (concentration range: 1–100 µM) .
    • Cytotoxicity :
  • MTT assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations using nonlinear regression (typical range: 10–50 µM for triazine derivatives) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl substituents influence reactivity in cross-coupling reactions?

The electron-donating methoxy groups enhance electrophilic aromatic substitution (EAS) at the triazine core:

  • Regioselectivity : Para-methoxy directs electrophiles to the ortho position of the phenyl ring.
  • Reaction optimization : Use Pd/C or CuI catalysts for Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-bromophenyl derivatives). Monitor by TLC (eluent: CH₂Cl₂/MeOH 9:1) . Contradiction note: While methoxy groups generally activate EAS, steric hindrance may reduce yields in bulkier derivatives .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM).
  • DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported bioactivity data for triazine-thione derivatives?

Address discrepancies via:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 24-hour exposure, 5% CO₂).
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on cytotoxicity. For example, nitro derivatives exhibit lower IC₅₀ values (~12 µM vs. ~20 µM for methoxy analogs) due to enhanced redox activity .
  • Metabolic stability testing : Use hepatic microsomes (human/rat) to assess degradation rates (t₁/₂ > 60 minutes suggests suitability for in vivo studies) .

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